molecular formula C16H18N4O3 B7065324 methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate

methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate

Cat. No.: B7065324
M. Wt: 314.34 g/mol
InChI Key: OMJWRTXOWXWUJQ-UHFFFAOYSA-N
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Description

Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine and pyridine rings via coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of enzymes or receptors. The piperidine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. Its combination of pyrazole, piperidine, and pyridine rings provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-16(22)12-2-3-14(17-8-12)15(21)20-6-4-11(5-7-20)13-9-18-19-10-13/h2-3,8-11H,4-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJWRTXOWXWUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)N2CCC(CC2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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